molecular formula C8H6ClF2N3 B13484163 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine

Katalognummer: B13484163
Molekulargewicht: 217.60 g/mol
InChI-Schlüssel: OBPGXAJNMJMAEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a chloro group, a difluoromethyl group, and a methyl group attached to the imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine typically involves the following steps:

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of solvents and catalysts. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .

Wirkmechanismus

The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H6ClF2N3

Molekulargewicht

217.60 g/mol

IUPAC-Name

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H6ClF2N3/c1-4-3-14-8(12-4)5(7(10)11)2-6(9)13-14/h2-3,7H,1H3

InChI-Schlüssel

OBPGXAJNMJMAEI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.